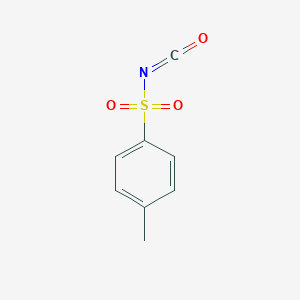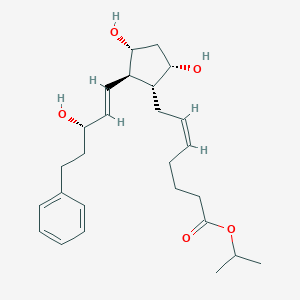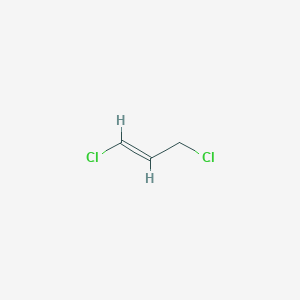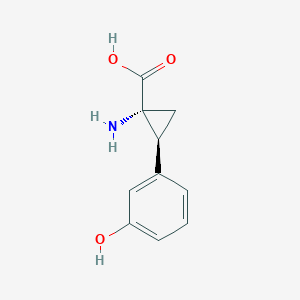
プロスタグランジン D3
概要
説明
プロスタグランジンD3は、脂肪酸から誘導された脂質化合物であるプロスタグランジンファミリーのメンバーです。 プロスタグランジンD3は、ヒトにおける血小板凝集阻害剤および自律神経伝達のモジュレーターとしての役割で知られています 。 その分子式はC20H30O5、分子量は350.45 g/molです .
科学的研究の応用
Prostaglandin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Prostaglandin D3 is studied for its role in cellular signaling and regulation of physiological processes.
Medicine: It has potential therapeutic applications as an inhibitor of platelet aggregation, which can be useful in preventing thrombosis and other cardiovascular conditions.
Industry: Prostaglandin D3 and its derivatives are used in the development of pharmaceuticals and as research tools in drug discovery
作用機序
プロスタグランジンD3は、標的細胞の表面にある特定のプロスタグランジン受容体に結合することにより、その効果を発揮します。この結合は、血小板凝集や神経伝達など、様々な生理学的プロセスを調節する細胞内シグナル伝達経路のカスケードをトリガーします。 関与する分子標的には、Gタンパク質共役受容体と、サイクリックAMP(cAMP)やプロテインキナーゼなどの下流シグナル伝達分子が含まれます .
生化学分析
Biochemical Properties
Prostaglandin D3 interacts with various enzymes, proteins, and other biomolecules. The central five-membered ring and the hydrophobic hydrocarbon chains surrounding it play a crucial role in these interactions . The length and degree of unsaturation of these chains, as well as the functional groups attached to them, influence Prostaglandin D3’s interactions with cellular receptors and other biomolecules .
Cellular Effects
Prostaglandin D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandin D3 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Prostaglandin D3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin D3 is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
プロスタグランジンD3は、様々な化学経路によって合成することができます。一般的な方法の1つは、制御された条件下で特定の酸化剤を用いたエイコサペンタエン酸(EPA)の酸化です。 この反応は通常、触媒を必要とし、ヒドロペルオキシドの形成とそれに続くプロスタグランジンの最終構造への還元を含むいくつかの中間ステップを経て進行します .
工業生産方法
プロスタグランジンD3の工業生産には、多くの場合、実験室設定と同様の化学経路を用いた大規模合成が関与しますが、より高い収率と純度のために最適化されています。 これには、高度な触媒系と連続フロー反応器の使用が含まれ、一貫した生産品質と効率が確保されます .
化学反応の分析
反応の種類
プロスタグランジンD3は、以下を含む様々な化学反応を起こします。
酸化: プロスタグランジンD3は、酸化されて異なる誘導体になり、これらは異なる生物活性を持つ場合があります。
還元: 還元反応は、プロスタグランジン分子の官能基を修飾し、その性質を変えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進する様々な触媒などがあります。 反応条件は、通常、目的の変換を確実に実行するために、制御された温度とpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾された様々なプロスタグランジン誘導体があり、これらは異なる生物活性と治療の可能性を示す可能性があります .
科学研究の応用
プロスタグランジンD3は、幅広い科学研究の応用があります。
化学: プロスタグランジンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: プロスタグランジンD3は、細胞シグナル伝達と生理学的プロセスの調節における役割について研究されています。
医学: 血小板凝集阻害剤としての潜在的な治療応用があり、これは血栓症や他の心血管疾患の予防に役立ちます。
類似化合物との比較
プロスタグランジンD3は、プロスタグランジンD2やプロスタグランジンE2などの他のプロスタグランジンと比較することができます。これらの化合物はすべて同様のコア構造を共有していますが、官能基と生物活性は異なります。 プロスタグランジンD3は、血小板凝集の特異的な阻害と自律神経伝達の調節においてユニークであり、これは他のプロスタグランジンとは異なります .
類似化合物のリスト
- プロスタグランジンD2
- プロスタグランジンE2
- プロスタグランジンF2α
- プロスタグランジンI2(プロスタサイクリン)
- トロンボキサンA2
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-WXGBOJPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71902-47-1 | |
| Record name | PGD3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROSTAGLANDIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)



